molecular formula C19H19ClN2O3 B6539169 5-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxybenzamide CAS No. 1060331-29-4

5-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxybenzamide

Cat. No.: B6539169
CAS No.: 1060331-29-4
M. Wt: 358.8 g/mol
InChI Key: HRVDEQQNUQNETD-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxybenzamide” is a substituted pyrazole derivative . Pyrazole derivatives are known to exhibit a range of biological activities, such as analgesic, antipyretic, and antirheumatic activities . They are also reported as antibacterial, antifungal, antimicrobial, antiviral, anti-arthritis, analgesic, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide . This compound is treated with methylhydrazine or phenylhydrazine to afford the corresponding N-substituted pyrazoline derivatives . The acryloyl derivatives are then reacted with hydrazine hydrate in dioxane to afford a pyrazoline, which is acetylated with acetyl chloride in dioxane to yield the N-acetyl analogue . In addition, pyrazoline is reacted with morpholine in the presence of paraformaldehyde to give the corresponding N-substituted pyrazoline derivative .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acetylation, reaction with hydrazine hydrate, and reaction with morpholine . These reactions lead to the formation of N-substituted pyrazoline derivatives .

Properties

IUPAC Name

5-chloro-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-9-4-13(20)11-16(17)19(24)22-15-5-2-12(3-6-15)10-18(23)21-14-7-8-14/h2-6,9,11,14H,7-8,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVDEQQNUQNETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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